![molecular formula C19H22N2O4 B5519566 1-[2-(6-methoxy-2,2,4-trimethyl-1(2H)-quinolinyl)-2-oxoethyl]-2,5-pyrrolidinedione](/img/structure/B5519566.png)
1-[2-(6-methoxy-2,2,4-trimethyl-1(2H)-quinolinyl)-2-oxoethyl]-2,5-pyrrolidinedione
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Description
Synthesis Analysis
- Reactions involving 2,3,6-trimethyl and 2,6-dimethyl-6-methoxy-5-aminoindoles with 1,3-dicarbonyl compounds are a route for obtaining substituted pyrrolo[3,2-f]quinolines. The presence of a methoxy group on the benzene ring sometimes reduces the amine's reactivity, impacting reaction time and yield (Yamashkin, Kucherenko, & Yurovskaya, 1997).
Molecular Structure Analysis
- Polymorphic modifications of related compounds, like 6-hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, show differences in crystal packing and organization levels, influencing their molecular structure (Shishkina et al., 2018).
Chemical Reactions and Properties
- The reaction of 6-amino-2,3-dimethyl and 6-amino-1,2,3-trimethyl-5-methoxy(methyl)indoles with beta-dicarbonyl compounds and subsequent cyclization can be used to create pyrrolo[2,3-f]quinolines, demonstrating the compound's reactivity and potential chemical transformations (Yamashkin, Oreshkina, Romanova, & Yurovskaya, 2006).
Physical Properties Analysis
- The study of polymorphic modifications, as in similar quinoline derivatives, provides insights into the physical properties like crystal packing and molecular interactions, relevant for understanding the physical characteristics of such compounds (Shishkina et al., 2018).
Chemical Properties Analysis
- The synthesis and reactivity of 6-substituted-2,4-dimethyl-3-pyridinols, a class of chain-breaking antioxidants, indicate the potential chemical properties of similar quinoline compounds. This includes their stability, reactivity towards radicals, and the influence of different substituents on their chemical behavior (Wijtmans et al., 2004).
Scientific Research Applications
Electrochemical and Chemical Properties
Studies have revealed the electrochemical and chemical properties of analogous quinolines, emphasizing their reactivity and potential applications in various scientific domains. For instance, the electrochemical reductions of phenanthroline quinones and the cofactor methoxatin demonstrate significant similarities in aqueous solutions. These findings suggest potential uses in the oxidation processes and the stabilization of radical ions, which could be beneficial in developing new chemical reactions and materials (Eckert, Bruice, Gainor, & Weinreb, 1982).
Synthesis and Reactivity
Research has also focused on the synthesis of substituted pyrroloquinolines, offering insights into the methods for obtaining these compounds. The presence of a methoxy group on the benzene ring can affect the reactivity of the amine, influencing the reaction time and yield. This area of study is crucial for developing novel synthetic routes and optimizing the production of these compounds for various applications (Yamashkin, Kucherenko, & Yurovskaya, 1997).
Polymorphic Modifications
Explorations into the polymorphic modifications of quinoline derivatives have identified compounds with strong diuretic properties. These studies are vital for understanding the crystal structures and pharmacological potential of these compounds, offering a basis for developing new drugs and materials with specific physical properties (Shishkina et al., 2018).
Anticancer Applications
Investigations into the structure-activity relationships of methoxy-substituted pyrimido[4,5-c]quinolin-1(2H)-ones have highlighted their anticancer potential. These studies demonstrate how methoxy substituents can influence the antimigratory and cytotoxic activities of these compounds, providing valuable insights for the development of new anticancer drugs (Metwally et al., 2013).
Anticorrosive Materials
Quinoline derivatives have been extensively studied for their anticorrosive properties. These compounds show promising effectiveness against metallic corrosion, making them potential candidates for use as anticorrosive materials in various industries. The ability of quinoline derivatives to form stable chelating complexes with surface metallic atoms through coordination bonding is a key factor in their effectiveness as corrosion inhibitors (Verma, Quraishi, & Ebenso, 2020).
properties
IUPAC Name |
1-[2-(6-methoxy-2,2,4-trimethylquinolin-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-12-10-19(2,3)21(15-6-5-13(25-4)9-14(12)15)18(24)11-20-16(22)7-8-17(20)23/h5-6,9-10H,7-8,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCYMYFIGVCPNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C=C2)OC)C(=O)CN3C(=O)CCC3=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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